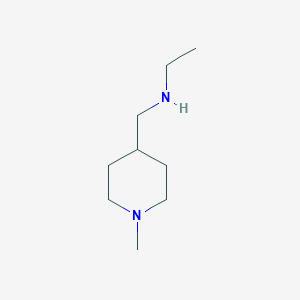

Ethyl-(1-methyl-piperidin-4-ylmethyl)-amine

CAS No.: 1249079-24-0

Cat. No.: VC8222652

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249079-24-0 |

|---|---|

| Molecular Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | N-[(1-methylpiperidin-4-yl)methyl]ethanamine |

| Standard InChI | InChI=1S/C9H20N2/c1-3-10-8-9-4-6-11(2)7-5-9/h9-10H,3-8H2,1-2H3 |

| Standard InChI Key | HWZLTDTXMVDKSU-UHFFFAOYSA-N |

| SMILES | CCNCC1CCN(CC1)C |

| Canonical SMILES | CCNCC1CCN(CC1)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a piperidine ring—a six-membered heterocycle with one nitrogen atom—modified by two key substituents:

-

A methyl group at the nitrogen atom (1-position), which reduces the basicity of the amine compared to unsubstituted piperidine.

-

An ethylaminomethyl group (-CH2-NH-CH2CH3) at the 4-position, introducing a secondary amine functionality and enhancing molecular flexibility .

The molecular formula is C9H20N2, with a calculated molecular weight of 156.27 g/mol. This aligns closely with structurally related compounds such as (1-methylpiperidin-4-yl)methanamine (C7H16N2, MW 128.21 g/mol) and 1-ethyl-N-methylpiperidin-4-amine (C8H18N2, MW 142.24 g/mol) , underscoring the impact of alkyl substitutions on molecular mass.

Physicochemical Parameters

While experimental data for ethyl-(1-methyl-piperidin-4-ylmethyl)-amine are unavailable, key properties can be inferred from analogs:

The logP value suggests moderate lipophilicity, which may facilitate blood-brain barrier penetration, a trait observed in neuroactive piperidine derivatives . The pKa indicates that the compound exists predominantly in its protonated form under physiological conditions, influencing its pharmacokinetic behavior.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl-(1-methyl-piperidin-4-ylmethyl)-amine likely involves multi-step protocols similar to those used for related piperidine amines. Two plausible pathways are outlined below:

Pathway 1: Reductive Amination

-

Starting Material: 1-Methylpiperidin-4-ylmethyl ketone.

-

Reaction with Ethylamine: The ketone undergoes reductive amination using ethylamine and a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine .

This method is widely employed for analogous compounds due to its high yield and selectivity .

Pathway 2: Alkylation of a Primary Amine

-

Ethylation: Reaction with ethyl bromide or ethyl iodide in the presence of a base (e.g., potassium carbonate) to substitute the primary amine’s hydrogen with an ethyl group .

Industrial-Scale Considerations

For large-scale production, continuous flow synthesis could enhance efficiency, as demonstrated in the manufacture of similar heterocyclic amines. Key optimizations might include:

-

Automated Temperature Control: To maintain optimal reaction conditions.

-

Catalyst Recycling: Reducing costs associated with noble metal catalysts.

-

In-line Purification: Minimizing downstream processing steps .

Applications in Scientific Research

Medicinal Chemistry

-

Lead Compound Optimization: The ethyl group’s steric bulk and lipophilicity make this compound a candidate for structure-activity relationship (SAR) studies targeting CNS disorders .

-

Prodrug Development: Protonatable amines facilitate salt formation, improving aqueous solubility for intravenous formulations .

Chemical Biology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume